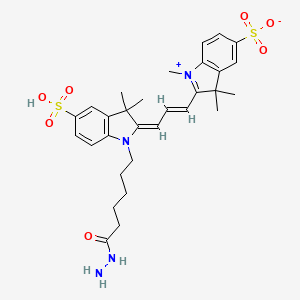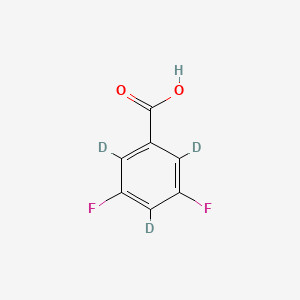![molecular formula C10H4N4O2 B12387317 Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
Pyrazino[2,3-g]quinoxaline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HSP90 is a molecular chaperone that plays a crucial role in the folding, maturation, stabilization, and activation of various client proteins, many of which are involved in cancer progression . By inhibiting HSP90, Antitumor agent-90 can disrupt multiple signaling pathways simultaneously, making it a potent anticancer agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-90 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies.
Industrial Production Methods: Industrial production of Antitumor agent-90 involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-90 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving Antitumor agent-90 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of Antitumor agent-90 depend on the specific reagents and conditions used. These products are often derivatives of the original compound, designed to improve its therapeutic properties .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-90 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein folding and stabilization . In biology, it helps in understanding the role of molecular chaperones in cellular processes . In medicine, Antitumor agent-90 is being investigated for its potential to treat various cancers, including lung cancer, breast cancer, and leukemia . In industry, it is used in the development of new anticancer drugs and therapies .
Wirkmechanismus
The mechanism of action of Antitumor agent-90 involves the inhibition of HSP90, which leads to the destabilization and degradation of its client proteins . This disruption of multiple signaling pathways results in the inhibition of cancer cell growth and proliferation . The molecular targets of Antitumor agent-90 include various kinases, transcription factors, and oncogenic fusion proteins . By targeting these proteins, Antitumor agent-90 can effectively induce apoptosis and inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-90 is unique in its ability to simultaneously inhibit multiple signaling pathways by targeting HSP90 . Similar compounds include other HSP90 inhibitors such as geldanamycin, 17-AAG, and ganetespib . While these compounds also target HSP90, Antitumor agent-90 has shown greater efficacy and fewer side effects in preclinical studies . This makes it a promising candidate for further development and clinical trials .
Eigenschaften
Molekularformel |
C10H4N4O2 |
|---|---|
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
pyrazino[2,3-g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C10H4N4O2/c15-9-5-6(12-2-1-11-5)10(16)8-7(9)13-3-4-14-8/h1-4H |
InChI-Schlüssel |
MCDLMKSICPMXGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C(=O)C3=NC=CN=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


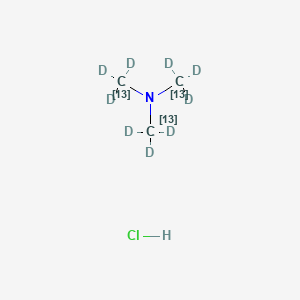
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
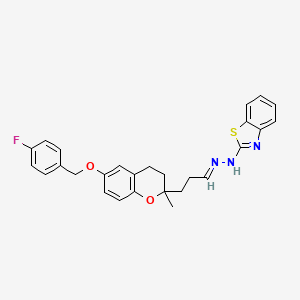
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
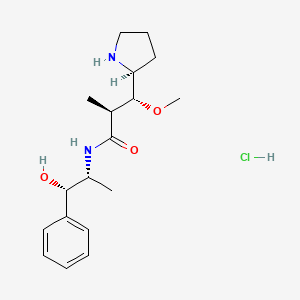
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
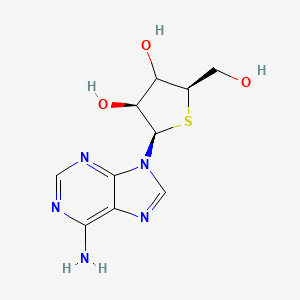
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
